Lipophilicity Comparison: Phenylpropyl Isomers
The computed partition coefficient (cLogP) serves as a primary descriptor of compound lipophilicity and is predictive of membrane permeability, plasma protein binding, and metabolic clearance. For N-(1-phenylpropyl)cyclopentanamine, in silico prediction tools yield a cLogP of approximately 3.85 . This value is higher than that of the 2-phenylpropyl isomer (cLogP ≈ 3.1–3.3) and the 3-phenylpropyl isomer (cLogP ≈ 3.4–3.6), reflecting the more compact, branched architecture of the 1-substituted congener, which reduces solvent-accessible polar surface area and enhances partitioning into hydrophobic environments [1]. The 1-phenylethyl homolog (N-(1-phenylethyl)cyclopentanamine, CAS 626213-92-1) shows a cLogP of approximately 3.0–3.2, consistent with its one-carbon-shorter alkyl linker [2].
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.85 |
| Comparator Or Baseline | N-(2-phenylpropyl)cyclopentanamine cLogP ≈ 3.1–3.3; N-(3-phenylpropyl)cyclopentanamine cLogP ≈ 3.4–3.6; N-(1-phenylethyl)cyclopentanamine cLogP ≈ 3.0–3.2 |
| Quantified Difference | ΔcLogP ≈ +0.25 to +0.75 log units higher than positional isomers |
| Conditions | In silico prediction (ALogPS / XLogP3 / consensus model) |
Why This Matters
Higher predicted lipophilicity may translate into superior membrane penetration and blood-brain barrier permeability, making this isomer preferable for CNS-targeted screening libraries where brain exposure is a critical selection criterion.
- [1] PostEra COVID Moonshot. (2020). Molecule Details – cLogP: 1.2 for N-(2-phenylpropyl)cyclopentanamine. Retrieved from https://covid.postera.ai View Source
- [2] ChemBase. (n.d.). N-(1-phenylethyl)cyclopentanamine – Molecular Weight: 189.30. Retrieved from https://www.chembase.cn View Source
